Technical Documentation Center

5-propoxy-1H-indole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-propoxy-1H-indole-3-carbaldehyde
  • CAS: 1158420-44-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-propoxy-1H-indole-3-carbaldehyde

The following technical guide provides an in-depth analysis of 5-propoxy-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of next-generation anticancer therapeutics. Core Scaffold for Methuosis-Inducin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-propoxy-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of next-generation anticancer therapeutics.

Core Scaffold for Methuosis-Inducing Therapeutics and Indole Alkaloids

Executive Summary

5-Propoxy-1H-indole-3-carbaldehyde (CAS: 1158420-44-0 ) is a functionalized indole derivative serving as a high-value building block in medicinal chemistry.[1][2][3][4] Unlike its simpler analogs (e.g., 5-methoxy or 5-hydroxy variants), the inclusion of the 5-propoxy chain imparts specific lipophilic and steric properties that have been identified as critical determinants in triggering methuosis —a non-apoptotic form of cell death characterized by the accumulation of cytoplasmic vacuoles. This guide details the structural parameters, validated synthetic protocols, and the structure-activity relationships (SAR) that make this compound a pivot point in drug discovery.

Chemical Identity & Structural Analysis[5][6]

The compound consists of an indole core functionalized with a formyl group at the C3 position and a propoxy ether linkage at the C5 position. The C3-formyl group is highly reactive, serving as a "handle" for further chain extension, typically via condensation reactions.

Identification Data
ParameterSpecification
IUPAC Name 5-propoxy-1H-indole-3-carbaldehyde
CAS Registry Number 1158420-44-0
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CCCOC1=CC2=C(C=C1)NC=C2C=O[1][5]
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Structural Significance
  • C3-Formyl Group: An electrophilic center susceptible to nucleophilic attack. It is the primary site for Knoevenagel condensations to generate chalcone-like "indolyl-pyridinyl-propenones."

  • C5-Propoxy Chain: This substituent modulates the compound's LogP (Lipophilicity) and Steric Bulk . Research indicates that the length of this chain acts as a "molecular switch" in biological systems—specifically, the propoxy group (3-carbon) favors cell death via methuosis, whereas shorter chains (ethoxy) or branched chains (isopropoxy) may only induce transient vacuolization without cytotoxicity.

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of 5-propoxy-1H-indole-3-carbaldehyde follows a convergent route, prioritizing the installation of the ether linkage before the formylation step to avoid side reactions.

Validated Synthetic Route
Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Precursor: 5-Hydroxyindole

  • Reagents: 1-Bromopropane, Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or DMF

  • Conditions: Reflux, 12–24 hours.

  • Mechanism: The phenoxide ion generated by the base attacks the primary alkyl halide via an

    
     mechanism.
    
Step 2: Vilsmeier-Haack Formylation
  • Precursor: 5-Propoxyindole (Product of Step 1)

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF)[6][7]
    
  • Conditions:

    
     to RT.
    
  • Mechanism:

    • Formation of the Vilsmeier Reagent (Chloroiminium ion) from DMF and

      
      .[7]
      
    • Electrophilic aromatic substitution at the electron-rich C3 position of the indole.

    • Hydrolysis of the iminium intermediate to release the aldehyde.[8]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Hydroxyindole (Starting Material) Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3) Start->Step1 Reflux/Acetone Inter Intermediate: 5-Propoxyindole Step1->Inter SN2 Reaction Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter->Step2 Electrophilic Subst. Final Product: 5-Propoxy-1H-indole-3-carbaldehyde Step2->Final Hydrolysis

Caption: Two-step synthesis via O-alkylation followed by C3-selective formylation.

Physicochemical Properties & Drug-Like Metrics[7]

For researchers incorporating this scaffold into drug libraries, the following calculated properties are essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Predicted)Relevance
LogP (Octanol/Water) ~2.8 – 3.1Indicates moderate lipophilicity; suitable for membrane permeability.
Topological Polar Surface Area (TPSA) ~42 ŲSuggests good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., kinase hinge regions).
H-Bond Acceptors 2 (O, N)Aldehyde oxygen and ether oxygen.
Rotatable Bonds 3Propoxy chain flexibility allows for induced fit in protein pockets.

Reactivity & Medicinal Chemistry Applications[6][7][8]

The utility of 5-propoxy-1H-indole-3-carbaldehyde lies in its divergent reactivity. It is rarely the final drug but rather the linchpin intermediate .

Key Reaction Pathways
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., 4-acetylpyridine) yields Indolyl-Pyridinyl-Propenones (IPPs) . These chalcone mimics are potent anticancer agents.

  • Schiff Base Formation: Reaction with primary amines yields imines, often used to synthesize antifungal agents.

  • Oxidation/Reduction: Can be oxidized to the carboxylic acid (for amide coupling) or reduced to the alcohol (for ether synthesis).

Biological Mechanism: The "Methuosis" Switch

Recent studies have highlighted a critical Structure-Activity Relationship (SAR) involving the C5-alkoxy chain.[9]

  • 5-Methoxy (C1): Induces methuosis (cytoplasmic vacuolization leading to death).[9]

  • 5-Propoxy (C3): Retains and enhances methuosis activity. The propyl chain provides optimal hydrophobic interaction within the target protein's binding pocket.

  • 5-Isopropoxy (Branched): Induces vacuolization without cell death (cytostasis), suggesting steric hindrance prevents the lethal mechanism.

SAR Logic Diagram

SAR_Logic cluster_pathways Divergent Biological Outcomes based on C5-Substituent Core 5-Propoxy-1H-indole-3-carbaldehyde (Scaffold) Propoxy Propoxy Chain (C3) (Current Compound) Core->Propoxy Derivatization Ethoxy Ethoxy/Isopropoxy (Analogs) Core->Ethoxy Comparative SAR Methuosis Outcome: METHUOSIS (Irreversible Cell Death) Propoxy->Methuosis Optimal Lipophilicity Vacuoles Outcome: VACUOLIZATION (Transient/Non-Lethal) Ethoxy->Vacuoles Steric/Lipophilic Mismatch

Caption: The critical role of the 5-propoxy chain in determining cell-death mechanisms (Methuosis vs. Stasis).

Safety & Handling

While specific toxicological data for the 5-propoxy derivative is limited, it should be handled with the standard precautions applicable to indole aldehydes.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the Vilsmeier-Haack synthesis due to

    
     usage.
    

References

  • CymitQuimica. 5-Propoxy-1H-indole-3-carbaldehyde Product Page. Retrieved from

  • Sigma-Aldrich. 5-propoxy-1H-indole-3-carbaldehyde CAS 1158420-44-0 Entry. Retrieved from

  • National Institutes of Health (NIH) - PubMed Central. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. (Discusses the methuosis mechanism of 5-alkoxy indoles). Retrieved from

  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. (Details the synthesis of 5-propoxyindole precursors). Retrieved from

  • BenchChem. Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 5-propoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-propoxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-propoxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a propoxy group at the 5-position and a carbaldehyde (formyl group) at the 3-position of the indole ring system can significantly modulate the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-propoxy-1H-indole-3-carbaldehyde, along with a detailed analysis of its solubility profile and standardized protocols for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent or its application in other scientific fields. These properties govern how the molecule will behave in various environments, from biological systems to formulation matrices.

Core Molecular Attributes

The core structural and identifying information for 5-propoxy-1H-indole-3-carbaldehyde is summarized in the table below. The molecular formula is C₁₂H₁₃NO₂, and the molecular weight is 203.24 g/mol .[1]

PropertyValueSource
Chemical Name 5-propoxy-1H-indole-3-carbaldehyde-
CAS Number 1158420-44-0[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Predicted Physicochemical Parameters

Due to the limited availability of experimental data for this specific molecule, many of its physicochemical properties are predicted based on its structure and comparison with the parent compound, indole-3-carbaldehyde, and other substituted indoles.

PropertyPredicted ValueNotes and Rationale
Melting Point (°C) 100 - 120The melting point of the parent indole-3-carbaldehyde is in the range of 193-199 °C.[2] The introduction of a flexible propoxy group is expected to disrupt crystal lattice packing, leading to a lower melting point compared to the unsubstituted analog. For comparison, 5,7-dimethoxy-1H-indole-3-carbaldehyde has a melting point of 130 °C.[3]
Boiling Point (°C) > 350The estimated boiling point of indole-3-carbaldehyde is approximately 339.10 °C.[2] The addition of the propoxy group will increase the molecular weight and likely elevate the boiling point.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5The experimental logP of indole-3-carbaldehyde is 1.68.[4] The propoxy group is hydrophobic and will significantly increase the lipophilicity of the molecule, leading to a higher logP value.
pKa (Acid Dissociation Constant) ~15-16The indole N-H proton is weakly acidic. The pKa of the N-H proton in indole itself is around 17. The electron-withdrawing nature of the 3-carbaldehyde group in indole-3-carbaldehyde makes the N-H proton slightly more acidic, with a predicted pKa of around 15.5.[5] The 5-propoxy group is not expected to have a strong influence on the acidity of the N-H proton.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, impacting everything from in vitro assay performance to oral bioavailability.[6] The solubility of 5-propoxy-1H-indole-3-carbaldehyde is dictated by its molecular structure, which contains both polar (indole N-H, carbaldehyde) and non-polar (propoxy chain, aromatic rings) functionalities.

Aqueous Solubility

The aqueous solubility of 5-propoxy-1H-indole-3-carbaldehyde is expected to be low. The parent compound, indole-3-carbaldehyde, is described as insoluble or slightly soluble in water.[2][5] The addition of the hydrophobic propoxy group will further decrease its solubility in aqueous media. For practical purposes, dissolving this compound in an aqueous buffer would likely require a co-solvent such as dimethyl sulfoxide (DMSO) followed by dilution.[7]

Organic Solvent Solubility

Based on the principle of "like dissolves like," 5-propoxy-1H-indole-3-carbaldehyde is predicted to have good solubility in a range of common organic solvents:

  • Polar Aprotic Solvents: Expected to be readily soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The parent indole-3-carboxaldehyde shows good solubility in these solvents (approximately 30 mg/mL in DMSO).[7]

  • Polar Protic Solvents: Should be soluble in alcohols such as methanol and ethanol, although likely to a lesser extent than in polar aprotic solvents. Indole-3-carboxaldehyde is readily soluble in ethanol.[2]

  • Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and toluene due to the presence of the polar indole N-H and aldehyde groups.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. Two common types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.[6]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like 5-propoxy-1H-indole-3-carbaldehyde.

G cluster_0 Preparation cluster_1 Kinetic Solubility (High-Throughput Screening) cluster_2 Thermodynamic Solubility (Gold Standard) prep_stock Prepare high concentration stock solution in DMSO kinetic_assay Add stock to aqueous buffer (e.g., PBS) prep_stock->kinetic_assay incubation_k Short incubation (e.g., 1-2 hours) kinetic_assay->incubation_k detection_k Detect precipitation (e.g., nephelometry, turbidimetry) incubation_k->detection_k kinetic_result Kinetic Solubility Value detection_k->kinetic_result thermo_assay Add excess solid compound to buffer incubation_t Long incubation with agitation (e.g., 24-48 hours) to reach equilibrium thermo_assay->incubation_t separation Separate solid from solution (centrifugation/filtration) incubation_t->separation quantification Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separation->quantification thermo_result Thermodynamic Solubility Value quantification->thermo_result

Caption: General workflow for experimental solubility determination.

Protocol 1: Kinetic Solubility Assay

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer. This method is suitable for high-throughput screening.

Rationale: In early drug discovery, compounds are often stored in DMSO. This assay mimics the process of diluting a DMSO stock into an aqueous biological assay buffer, providing a quick indication of potential precipitation issues.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-propoxy-1H-indole-3-carbaldehyde in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of the DMSO stock solution to a series of wells. For a 100 µM final concentration in 1% DMSO, add 2 µL of the 10 mM stock to 198 µL of aqueous buffer.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Detection: Analyze the samples for precipitation. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • Turbidimetry: Measures the reduction in light transmission due to turbidity.

    • Direct UV/LC-MS after filtration: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined.[6]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the true equilibrium solubility of the solid compound in a given solvent. This is considered the "gold standard" for solubility measurement.

Rationale: This method measures the maximum concentration of a compound that can be dissolved in a solvent when the system has reached equilibrium between the solid and dissolved states. This is crucial for understanding bioavailability and for formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5-propoxy-1H-indole-3-carbaldehyde to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques due to their sensitivity and specificity.

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the test samples.

Conclusion

5-propoxy-1H-indole-3-carbaldehyde is a molecule with physicochemical properties that suggest low aqueous solubility and moderate to high lipophilicity. While experimental data for this specific compound is limited, its properties can be reasonably estimated from its structure and comparison with related indole derivatives. The provided experimental protocols offer robust methods for the precise determination of its kinetic and thermodynamic solubility, which are essential for its further development in pharmaceutical and scientific applications.

References

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyindole-3-Carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Hydroxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., & Sridhar, M. A. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135. [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 1H-Indole-3-carboxaldehyde, 2-methyl-. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5,7-dimethoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the C3-Aldehyde Group in 5-Propoxyindole

[1] Part 1: Strategic Analysis & Chemical Logic[2] The Scaffold: 5-Propoxyindole-3-Carboxaldehyde The 5-propoxyindole-3-carboxaldehyde moiety represents a critical intermediate in the synthesis of lipophilic serotonin (5...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Analysis & Chemical Logic[2]

The Scaffold: 5-Propoxyindole-3-Carboxaldehyde

The 5-propoxyindole-3-carboxaldehyde moiety represents a critical intermediate in the synthesis of lipophilic serotonin (5-HT) and melatonin analogues.[1] Unlike its 5-methoxy counterpart (a precursor to melatonin), the 5-propoxy group introduces significant lipophilicity, altering the pharmacokinetic profile (logP) and blood-brain barrier (BBB) permeability of downstream derivatives.

Mechanistic Insight (Electronic & Steric Bias):

  • Electronic Effect: The C5-propoxy group is a strong electron-donating group (EDG) via resonance (+M effect).[1] This increases electron density at the C3 position.[1][2] Consequently, the C3-aldehyde carbonyl is less electrophilic than in unsubstituted indoles. Reaction times for nucleophilic attacks (e.g., condensation) may be slightly prolonged compared to nitro-indoles but are generally comparable to 5-methoxy analogues.[1]

  • Chemoselectivity: The indole N-H proton (pKa ~17) remains acidic.[1][2] Strong bases (NaH, LDA) will deprotonate the nitrogen before affecting the aldehyde α-position (which has no protons) or attacking the carbonyl.[2] Therefore, base-catalyzed condensations (Knoevenagel) must use mild bases (piperidine, amines) or be performed on N-protected substrates if strong nucleophiles are used.

Divergent Synthetic Pathways

The C3-aldehyde serves as a "linchpin" functional group, allowing access to three distinct chemical spaces:

  • C-N Bond Formation: Reductive amination to secondary/tertiary amines.[1][2]

  • C-C Chain Extension: Condensation reactions (Henry, Knoevenagel) to vinyl indoles.[2]

  • Redox Modulation: Oxidation to carboxylic acids or reduction to alcohols.[1][2]

G Start 5-Propoxyindole- 3-Carboxaldehyde Path1 Reductive Amination (Sec. Amines) Start->Path1 R-NH2, STAB Path2 Henry Reaction (Nitroalkenes) Start->Path2 MeNO2, NH4OAc Path3 Knoevenagel (Acrylates) Start->Path3 Malonate, Base Prod1 5-Propoxytryptamine Analogues Path1->Prod1 Path2->Prod1 Reduction (LAH) Prod2 Indolyl-Acrylates (UV Active) Path3->Prod2

Figure 1: Divergent synthetic pathways from the C3-aldehyde hub.[1][2] The Henry reaction pathway is the primary route to tryptamine scaffolds.[2]

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Propoxytryptamine Precursor (Henry Reaction)

Objective: To convert the aldehyde into a nitroalkene, the obligate intermediate for 5-propoxytryptamine synthesis. Mechanism: Nitroaldol condensation followed by dehydration.[1][2]

Reagents:

  • 5-Propoxyindole-3-carboxaldehyde (1.0 equiv)[1]

  • Nitromethane (Solvent/Reagent, excess)

  • Ammonium Acetate (0.2–0.5 equiv, catalyst)

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a calcium chloride drying tube (or nitrogen inlet).

  • Dissolution: Charge the flask with 5-propoxyindole-3-carboxaldehyde (e.g., 5.0 g, 24.6 mmol). Add Nitromethane (50 mL).[1][2] Note: The propoxy group aids solubility in nitromethane compared to the hydroxyl analog.[2]

  • Catalysis: Add Ammonium Acetate (0.95 g, 12.3 mmol).

  • Reaction: Heat the mixture to mild reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1][2] The aldehyde (Rf ~0.[1][2]6) will disappear, replaced by a bright yellow/orange spot (Nitroalkene, Rf ~0.7).

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[1][2][3]

    • Crystallization: The product often crystallizes directly upon cooling due to the rigid conjugated system.[1][2] If not, remove 70% of nitromethane under reduced pressure.

    • Filtration: Collect the bright orange/red solid by vacuum filtration.[1][2]

    • Wash: Wash the cake with cold methanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.[1][2]

  • Yield Expectation: 85–92%.

Critical Control Point: Do not overheat (>110°C) for prolonged periods, as polymerization of the nitroalkene (Michael addition) can occur, leading to intractable tars.

Protocol B: Reductive Amination (Direct Library Generation)

Objective: One-pot synthesis of secondary amines for SAR (Structure-Activity Relationship) studies.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better control over pH.[1][2]

Reagents:

  • 5-Propoxyindole-3-carboxaldehyde (1.0 equiv)[1]

  • Primary Amine (R-NH2) (1.1 equiv)[1]

  • STAB (1.5 equiv)[1]

  • Acetic Acid (1-2 drops)[1]

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add 1 drop of glacial acetic acid to catalyze imine formation.[1][2] Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: The solution may slightly change color or become cloudy as water is generated.[1][2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Duration: Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO3 solution (5 mL) and stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography is usually required (DCM/MeOH gradients).[1][2]

Protocol C: Knoevenagel Condensation (Chain Extension)

Objective: Synthesis of 5-propoxyindolyl-acrylates (UV filters or polymer precursors).[1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Meldrum's Acid or Malonic Acid (1.2 equiv)[1]

  • Base: Piperidine (cat.)[1][2][4][5][6] + Pyridine (solvent/base)[1]

Step-by-Step Methodology:

  • Mix: Dissolve aldehyde (2.0 mmol) and malonic acid (2.4 mmol) in Pyridine (5 mL).

  • Catalyst: Add Piperidine (0.1 mL).

  • Reaction: Heat to 80°C for 3 hours.

    • Note: If decarboxylation is desired (to get the vinyl indole), heat to reflux (115°C) until CO2 evolution ceases.[2]

  • Precipitation: Pour the cooled reaction mixture into ice-cold HCl (1M, 50 mL). The pyridine is neutralized, and the product precipitates as a solid.[2]

  • Isolation: Filter and wash with water.[1][2][7]

Part 3: Data Interpretation & Troubleshooting[2][4]

Solvent Compatibility Table

The 5-propoxy group renders the molecule significantly more lipophilic than 5-hydroxy or 5-methoxy analogues.[1][2]

SolventSolubility (25°C)Application Suitability
Dichloromethane (DCM) HighExcellent for extraction and reductive amination.[1]
Methanol/Ethanol Moderate (Heat required)Good for recrystallization.[1][2]
Water NegligibleUse as anti-solvent for precipitation.[1][2]
Nitromethane HighIdeal for Henry Reaction.[1][2]
DMSO HighUniversal solvent for biological assays.[1][2]
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield in Henry Reaction Incomplete dehydration (intermediate alcohol remains).[1]Increase reaction time or add molecular sieves to trap water.[1][2]
Product is an Oil/Tar Polymerization of vinyl group.[1][2]Add radical inhibitor (BHT) during workup; avoid high heat during evaporation.[1][2]
No Reaction (Reductive Amination) Steric hindrance of amine or wet solvent.[1][2]Use dry solvents (DCE); switch to Ti(OiPr)4 as a Lewis acid promoter.[1][2]
Aldehyde Oxidation Air oxidation to carboxylic acid.[1][2]Store starting material under Argon/Nitrogen at 4°C.

Part 4: References

  • BenchChem. (2025).[1][2][4] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from [1]

  • Organic Chemistry Portal. (2019). Knoevenagel Condensation: Mechanisms and Modifications. Retrieved from [1]

  • Organic Syntheses. (1959).[1][2][7] Indole-3-aldehyde Preparation and Properties. Org. Synth. 1959, 39,[7] 30. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde. PubMed.[1][2] Retrieved from [1]

  • ResearchGate. (2016).[1][2] Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.[1][2] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for 5-propoxy-1H-indole-3-carbaldehyde from reaction mixtures

Technical Support: Purification Strategies for 5-Propoxy-1H-indole-3-carbaldehyde CAS Number: 1158420-44-0 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Executive Summary & Synthesis Context This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Purification Strategies for 5-Propoxy-1H-indole-3-carbaldehyde

CAS Number: 1158420-44-0 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol

Executive Summary & Synthesis Context

This guide addresses the purification of 5-propoxy-1H-indole-3-carbaldehyde , typically synthesized via the Vilsmeier-Haack formylation of 5-propoxyindole. While the Vilsmeier-Haack reaction is robust, the specific lipophilicity of the 5-propoxy group (compared to the more common 5-methoxy or 5-benzyloxy analogs) introduces unique challenges in workup and isolation.

Common issues include "oiling out" during quenching, persistent retention of DMF, and the formation of colored oligomeric impurities (pink/red). The strategies below prioritize the removal of inorganic phosphorous salts and the separation of unreacted starting material while minimizing product loss due to solubility in the mother liquor.

Troubleshooting Guide (Q&A)

Issue 1: The product forms a sticky oil or gum upon quenching, not a solid.

Q: I poured my reaction mixture into ice water, but instead of a precipitate, I got a sticky brown oil. How do I solidify it?

A: This "oiling out" occurs when the product precipitates too quickly in the presence of organic impurities (DMF/POCl₃ byproducts) or when the temperature is too high.

  • Immediate Fix: Decant the aqueous layer. Dissolve the oil in a minimal amount of warm ethanol (EtOH) or ethyl acetate (EtOAc) . Add this solution dropwise into a vigorously stirred volume of ice-cold water (10x volume relative to organic solvent). This controlled reprecipitation often induces crystallization.

  • Alternative: If the oil persists, extract it into EtOAc, wash with brine, dry over Na₂SO₄, and evaporate. Triturate the resulting residue with hexanes or diethyl ether to induce solidification.

  • Causality: The 5-propoxy chain increases lipophilicity, making the compound more prone to forming a gum than the 5-methoxy analog.

Issue 2: Persistent Pink/Red Discoloration.

Q: My product is a beige solid, but it has a persistent pink or reddish hue even after recrystallization. Is this an impurity?

A: Yes. The pink color typically arises from bis(indolyl)methane impurities (formed by the condensation of two indole molecules with one aldehyde) or oxidation products (indolyl radical cations).

  • Protocol: Dissolve the crude aldehyde in hot ethanol or ethyl acetate. Add Activated Charcoal (5-10% w/w) and reflux for 15-30 minutes. Filter while hot through a Celite pad to remove the charcoal.

  • Note: If the color persists, a short silica gel plug filtration (eluting with 30% EtOAc/Hexane) is more effective than repeated recrystallization.

Issue 3: Difficulty Removing Residual DMF.

Q: NMR shows significant DMF peaks (2.89, 2.96, 8.02 ppm) even after vacuum drying. How do I remove it?

A: DMF is high-boiling (153°C) and adheres strongly to indole aldehydes.

  • Wash Protocol: Dissolve the product in EtOAc. Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution . The lithium cation coordinates with DMF, pulling it into the aqueous phase more effectively than water alone.

  • Azeotrope Method: If the product is solid, co-evaporate it with toluene (3x) on a rotary evaporator. Toluene forms an azeotrope with DMF, facilitating its removal at lower temperatures.

Issue 4: Low Yield from Recrystallization.

Q: I tried recrystallizing from Ethanol, but my recovery was <40%. What solvent system should I use?

A: The 5-propoxy group makes the molecule significantly less soluble in water but more soluble in alcohols than the 5-methoxy analog.

  • Recommended Solvent: Use an Ethanol/Water mixture. Dissolve the compound in boiling ethanol, then add hot water dropwise until persistent turbidity is observed. Allow it to cool slowly to room temperature, then to 4°C.

  • Alternative: Toluene/Hexane . Dissolve in minimum boiling toluene, then add hexane. This is excellent for removing polar impurities.

Detailed Experimental Protocols

Protocol A: Optimized Quench & Isolation (The "Slow Neutralization" Method)

Use this to prevent oiling out and minimize oligomer formation.

  • Quench: Pour the reaction mixture (DMF/POCl₃ complex) slowly onto crushed ice (500g per 100mmol scale) with vigorous mechanical stirring.

  • Hydrolysis: Stir the aqueous mixture for 30-60 minutes at 0-5°C. This ensures complete hydrolysis of the intermediate iminium salt to the aldehyde.

  • Neutralization: Slowly add 4M NaOH or saturated Na₂CO₃ dropwise. Monitor pH.

    • Critical Step: Stop adding base when pH reaches 8-9 . Going higher (pH >11) can promote Cannizzaro reactions or polymerization.

  • Filtration: If a solid forms, filter and wash copiously with water (to remove inorganic salts) and then cold hexanes (to remove unreacted indole).

  • Extraction (if oil forms): Extract with EtOAc (3x). Wash combined organics with 1M HCl (removes unreacted starting material amines), then Sat. NaHCO₃ , then Brine .

Protocol B: Purification by Column Chromatography

Required if recrystallization fails to remove the pink color.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System:

    • Start: 10% Ethyl Acetate in Hexanes (Elutes unreacted 5-propoxyindole).

    • Product Elution: 30% to 40% Ethyl Acetate in Hexanes .

  • TLC Visualization: The aldehyde spot will be UV active and distinct. It typically has an R_f of ~0.3-0.4 in 40% EtOAc/Hexane.

Visualizations

Figure 1: Purification Decision Tree

A logical flow to determine the best purification step based on crude product state.

PurificationStrategy Start Crude Reaction Mixture (Quenched) StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Oil Sticky Oil/Gum StateCheck->Oil Filter Filtration & Water Wash Solid->Filter Extract Extract w/ EtOAc Wash w/ 5% LiCl Oil->Extract PurityCheck Check Purity (TLC/NMR) Filter->PurityCheck Extract->PurityCheck Pure Pure Product (Off-white Solid) PurityCheck->Pure Clean Pink Pink/Red Impurity PurityCheck->Pink Colored DMF Residual DMF PurityCheck->DMF Solvent Peak Charcoal Activated Charcoal Treatment Pink->Charcoal Column Silica Plug (30% EtOAc/Hex) Pink->Column If persistent Toluene Co-evaporate w/ Toluene DMF->Toluene Recryst Recrystallization (EtOH/H2O) Recryst->Pure Charcoal->Recryst Toluene->Recryst Column->Pure

Caption: Decision matrix for purifying 5-propoxy-1H-indole-3-carbaldehyde based on physical state and impurity profile.

Figure 2: Vilsmeier-Haack Workup Mechanism

Understanding the hydrolysis step to prevent impurity formation.

WorkupMechanism Complex Vilsmeier Complex (Iminium Salt) Hydrolysis Hydrolysis (Ice/Water, 0°C) Complex->Hydrolysis + H2O Aldehyde Protonated Aldehyde Hydrolysis->Aldehyde - HCl Neutral Neutralization (pH 8-9) Aldehyde->Neutral + Base SideRxn Side Reaction: Dimerization (Pink) Aldehyde->SideRxn High Temp or Acidic pH > 1hr Final 5-Propoxy-1H-indole-3-carbaldehyde (Precipitate) Neutral->Final Precipitation SideRxn->Final Contamination

Caption: Pathway showing the critical hydrolysis step. Extended acidic contact or heat promotes dimerization (pink impurity).

References

  • Vilsmeier-Haack Reaction Overview

    • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7] Organic Reactions, 49, 1–330. Link

  • Indole Formylation Protocols

    • Smith, G. F. (1954). The preparation of indole-3-aldehyde.[2][7][8][9] Journal of the Chemical Society, 3842-3846. Link

  • Purification of Indole Derivatives (Pink Impurity Removal)

    • Organic Syntheses, Coll.[1][3] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). (Describes the use of charcoal and recrystallization for indole aldehydes). Link

  • DMF Removal Strategies

    • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(2), 160–164. Link

  • Specific Analog Data (5-Benzyloxyindole-3-carboxaldehyde)

    • PubChem Compound Summary, CID 10256 (Indole-3-carbaldehyde derivatives). Link

Sources

Optimization

Technical Support Center: Storage and Handling of 5-propoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for 5-propoxy-1H-indole-3-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-propoxy-1H-indole-3-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this valuable synthetic intermediate to prevent its degradation, primarily through polymerization. Our goal is to ensure the long-term stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[1] However, the aldehyde functional group is inherently reactive and can be susceptible to environmental factors, potentially leading to oligomerization or polymerization over time.[2] This guide synthesizes established chemical principles with practical, field-proven protocols to address these stability challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 5-propoxy-1H-indole-3-carbaldehyde.

Q1: Why is 5-propoxy-1H-indole-3-carbaldehyde susceptible to polymerization?

A: The primary site of reactivity is the aldehyde group (-CHO). Aldehydes can undergo self-condensation reactions (like the aldol condensation), which can be catalyzed by trace amounts of acid or base. Furthermore, the aldehyde group can be oxidized by atmospheric oxygen to a carboxylic acid. These oxidative processes can sometimes generate radical species that initiate polymerization.[3] While the indole ring itself is a stable aromatic system, substituted indoles can be sensitive to air and light, which may exacerbate the degradation process.[4][5]

Q2: What are the visual signs of degradation or polymerization?

A: As a solid, 5-propoxy-1H-indole-3-carbaldehyde should be a crystalline powder. Signs of degradation include:

  • Color Change: A noticeable darkening or change from its initial color (e.g., from off-white/beige to yellow or brown).

  • Change in Consistency: The powder may become clumpy, sticky, or develop a gummy consistency.

  • Insolubility: The appearance of material that is insoluble in a solvent in which it was previously fully soluble is a strong indicator of polymer formation.

Q3: What are the ideal storage conditions for the solid compound?

A: For optimal long-term stability, the solid material should be stored at -20°C .[6] The container must be tightly sealed and the headspace should be purged with an inert gas like argon or nitrogen to create an inert atmosphere.[4] Protecting the material from light by using an amber vial or storing it in a dark location is also critical.

Q4: Can I store 5-propoxy-1H-indole-3-carbaldehyde in a stock solution? What is the best solvent?

A: Storing this compound in solution is not recommended for long periods. Aqueous solutions, in particular, should be avoided for storage beyond a single day.[6] If a stock solution is necessary, use a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare the solution fresh and use it as quickly as possible. For short-term storage (1-2 days), keep the solution tightly capped at -20°C under an inert atmosphere. Always perform a quality control check (e.g., TLC, HPLC) if the solution has been stored.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to compound instability.

Observed Problem Probable Cause Recommended Solution & Rationale
Inconsistent analytical results (HPLC, NMR) from the same batch over time. Gradual Degradation/Polymerization: The compound is slowly degrading due to suboptimal storage (e.g., exposure to air, moisture, or light).1. Re-evaluate Storage: Confirm that the material is stored at -20°C under a verified inert atmosphere and protected from light.[4][6] 2. Use a Fresh Aliquot: If possible, use a new, unopened vial of the compound for your next experiment to establish a fresh baseline. 3. Perform Purity Analysis: Use HPLC or qNMR to quantify the purity of the suspect material against a new standard. This provides quantitative data on the extent of degradation.[7][8]
Solid material has changed color (e.g., darkened) or become sticky. Oxidation and/or Polymerization: This is a clear visual indicator of chemical degradation, likely caused by prolonged exposure to oxygen and potentially accelerated by light or elevated temperature.1. Isolate the Material: Segregate the suspect vial to prevent accidental use. 2. Qualify Before Use: Do not use the material for critical experiments without re-qualification. Dissolve a small amount in a suitable solvent (e.g., DMSO). If insoluble particulates are present, polymerization has occurred. An NMR or HPLC-MS analysis can help identify the impurities.[8] 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material to avoid compromising experimental results.
Low yields or unexpected byproducts in a reaction. Use of Partially Degraded Starting Material: Polymers or oxidized impurities in the starting material can interfere with the reaction, leading to lower yields of the desired product or the formation of unforeseen byproducts.1. Verify Starting Material Purity: Before starting the synthesis, run a quick purity check (TLC or ¹H NMR) on the 5-propoxy-1H-indole-3-carbaldehyde. 2. Purify if Necessary: If minor impurities are detected, consider purifying a small amount of the starting material by recrystallization or column chromatography immediately before use. 3. Implement Strict Handling: When weighing and handling the material, do so quickly and under an inert atmosphere if possible to minimize exposure to air.[9][10]

Part 3: Best Practices & Protocols

Adhering to strict protocols for storage and handling is the most effective way to prevent polymerization.

Protocol 3.1: Recommended Storage of Solid Material

This protocol should be followed immediately upon receiving the compound.

  • Prepare the Environment: Have a -20°C freezer, amber glass vials with PTFE-lined caps, and a source of dry argon or nitrogen ready.

  • Aliquot the Material: If you received a large quantity, it is highly advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere. Perform this process in a glove box or under a steady stream of inert gas.

  • Inert the Atmosphere: For each vial, uncap it and gently flush the headspace with dry argon or nitrogen for 30-60 seconds.

  • Seal Tightly: Immediately and securely tighten the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and storage conditions ("Store at -20°C under Ar/N₂").

  • Store Properly: Place the vials in the -20°C freezer, away from light.

Data Summary: Storage Conditions
Parameter Solid Compound (Long-Term) Stock Solution (Short-Term)
Temperature -20°C-20°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Container Tightly sealed amber glass vial with PTFE-lined capTightly sealed amber glass vial with PTFE-lined cap
Light Protect from light (store in the dark)Protect from light
Max Duration ≥ 2 years (if handled properly)[6]< 48 hours recommended
A Note on Polymerization Inhibitors

For most laboratory-scale storage, strict adherence to the conditions above is sufficient. However, in industrial settings or for very long-term bulk storage, the addition of a polymerization inhibitor might be considered.[3] These are typically radical scavengers or antioxidants.

  • Rationale: Inhibitors work by neutralizing the reactive species (like free radicals) that initiate the polymerization chain reaction.[3]

  • Examples: Compounds like Butylated Hydroxytoluene (BHT) or certain hydroxylamines are used to stabilize other reactive aldehydes.[11]

  • Caution: The addition of any substance changes the composition of your material. This should only be done if you can verify its compatibility and if you have analytical methods to track both the starting material and the inhibitor over time. For most research applications, adding an inhibitor is not necessary and may complicate results.

Part 4: Understanding Degradation Pathways

Visualizing the potential chemical processes can reinforce the importance of proper storage.

Diagram 1: Potential Degradation Pathways

Monomer 5-propoxy-1H-indole- 3-carbaldehyde Oxidized Oxidized Species (e.g., Carboxylic Acid) Monomer->Oxidized Oxidation Polymer Polymer / Oligomer Monomer->Polymer Polymerization Oxidized->Polymer can initiate Initiator Initiators: - Oxygen (Air) - Light (UV) - Trace Acid/Base Initiator->Monomer attack

Caption: Simplified pathways for the degradation of 5-propoxy-1H-indole-3-carbaldehyde.

Diagram 2: Troubleshooting Workflow for Compound Stability

Start Start: Experiencing inconsistent results? CheckVisual Visually inspect solid material. Is it discolored or sticky? Start->CheckVisual Yes CheckSolubility Test solubility in DMSO. Are there insoluble particles? CheckVisual->CheckSolubility No ActionQualify Action: Qualify material with NMR or HPLC before use. CheckVisual->ActionQualify Yes CheckStorage Review storage conditions. Stored at -20°C under inert gas? CheckSolubility->CheckStorage No ActionDiscard Action: Discard suspect material. Use a fresh, unopened vial. CheckSolubility->ActionDiscard Yes ActionCorrectStorage Action: Implement correct storage protocol. Re-aliquot under inert gas. CheckStorage->ActionCorrectStorage No EndOK Material is likely stable. Investigate other experimental variables. CheckStorage->EndOK Yes ActionQualify->ActionDiscard If purity is low ActionCorrectStorage->Start Then re-evaluate

Caption: A decision tree for troubleshooting issues with 5-propoxy-1H-indole-3-carbaldehyde.

References

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

  • Google Patents. (1974).
  • ACS Publications. (2019). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • Google Patents. (2003). WO2003019178A2 - Method and apparatus for testing aldehyde in a polyester polymer.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Google Patents. (1999). US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • National Institutes of Health. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

  • National Institutes of Health. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 5-Hydroxyindole-3-Carbaldehyde. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectroscopy of 5-propoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Indoles and FTIR Analysis Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles and FTIR Analysis

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The specific substitution pattern on the indole ring dramatically influences the molecule's pharmacological profile. 5-propoxy-1H-indole-3-carbaldehyde is a valuable intermediate in the synthesis of more complex bioactive molecules.

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by specific chemical bonds, we can identify functional groups and deduce structural information. For novel or uncharacterized compounds like 5-propoxy-1H-indole-3-carbaldehyde, predicting and understanding its FTIR spectrum is a critical first step in its characterization.

Predicted FTIR Characteristic Absorption Bands of 5-propoxy-1H-indole-3-carbaldehyde

The following table summarizes the predicted FTIR absorption bands for 5-propoxy-1H-indole-3-carbaldehyde and provides a direct comparison with the experimentally determined bands for indole-3-carbaldehyde.

Functional Group Vibrational Mode Indole-3-carbaldehyde (cm⁻¹)[1][2][3] Predicted 5-propoxy-1H-indole-3-carbaldehyde (cm⁻¹) Intensity Notes
N-H (Indole)Stretching~3200-3400~3200-3400Medium-Strong, BroadThe position is sensitive to hydrogen bonding.
C-H (Aromatic)Stretching~3100-3000~3100-3000Medium
C-H (Aldehyde)Stretching~2850 and ~2750~2850 and ~2750Weak-MediumThe presence of two bands is characteristic of the aldehydic C-H stretch (Fermi resonance).
C-H (Aliphatic - Propoxy)StretchingN/A~2960-2850Medium-StrongCharacteristic of the CH₃ and CH₂ groups of the propoxy substituent.
C=O (Aldehyde)Stretching~1640-1680~1630-1670StrongThe electron-donating propoxy group at the 5-position is expected to slightly lower the C=O stretching frequency due to resonance effects.
C=C (Aromatic)Stretching~1600-1450~1600-1450Medium-Strong (multiple bands)
C-N (Indole)Stretching~1350-1250~1350-1250Medium
C-O (Aryl Ether)Asymmetric StretchingN/A~1250-1200StrongA key indicator of the propoxy substituent.
C-O (Aryl Ether)Symmetric StretchingN/A~1050-1000Medium
C-H (Aromatic)Out-of-plane Bending~800-700~850-800StrongThe position is indicative of the substitution pattern on the aromatic ring.

Comparative Analysis: The Influence of the 5-Propoxy Substituent

The introduction of a propoxy group at the 5-position of the indole ring is expected to induce noticeable shifts in the FTIR spectrum compared to the parent indole-3-carbaldehyde.

  • N-H Stretching: The position of the N-H stretching vibration in indoles is influenced by the electronic nature of the substituents on the pyrrole ring.[4][5] However, a substituent on the benzene ring, like the 5-propoxy group, is expected to have a less direct, but still potentially observable, effect.

  • C=O Stretching: The carbonyl stretching frequency is highly sensitive to electronic effects. The propoxy group is an electron-donating group through resonance. This increased electron density on the indole ring system can be delocalized to the carbonyl group of the aldehyde, decreasing its double bond character and thus lowering the stretching frequency. Studies on substituted indole-3-carboxaldehydes have shown that electron-donating groups tend to shift the C=O band to lower wavenumbers.[6]

  • C-O Stretching: The most significant difference in the spectrum will be the appearance of strong absorption bands corresponding to the C-O stretching vibrations of the aryl ether linkage in the propoxy group. These are typically found in the 1250-1000 cm⁻¹ region.

Experimental Protocol for Acquiring the FTIR Spectrum

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring the FTIR spectrum of solid 5-propoxy-1H-indole-3-carbaldehyde.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common and effective technique for obtaining high-quality FTIR spectra of solid samples.[7]

Materials:

  • 5-propoxy-1H-indole-3-carbaldehyde (1-2 mg)

  • FTIR-grade KBr (100-200 mg), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

Procedure:

  • Gently grind the 1-2 mg of the sample in the agate mortar.

  • Add the desiccated KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should have a uniform, fine consistency.

  • Transfer the mixture to the pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrometer Parameters

Instrument: A modern Fourier-Transform Infrared Spectrometer. Spectral Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Number of Scans: 16-32 (to ensure a good signal-to-noise ratio) Apodization: Happ-Genzel

Data Acquisition and Processing
  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the characterization of 5-propoxy-1H-indole-3-carbaldehyde using FTIR spectroscopy.

FTIR_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 5-propoxy-1H-indole-3-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (KBr Pellet) Purification->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition SpectralProcessing Spectral Processing & Baseline Correction DataAcquisition->SpectralProcessing PeakIdentification Peak Identification & Functional Group Assignment SpectralProcessing->PeakIdentification ComparativeAnalysis Comparison with Indole-3-carbaldehyde & Other Derivatives PeakIdentification->ComparativeAnalysis StructuralConfirmation Structural Confirmation ComparativeAnalysis->StructuralConfirmation

Caption: Workflow for the FTIR characterization of 5-propoxy-1H-indole-3-carbaldehyde.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR characteristic absorption bands for 5-propoxy-1H-indole-3-carbaldehyde. By understanding the expected vibrational modes and the influence of the 5-propoxy substituent, researchers are better equipped to interpret their experimental data, confirm the identity and purity of their synthesized compound, and proceed with confidence in their drug discovery and development endeavors. The provided experimental protocol offers a standardized method for obtaining a high-quality FTIR spectrum, ensuring reproducibility and comparability of results.

References

  • ProQuest. Infrared Spectra of Indole Compounds. Retrieved from [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Fuson, N., & Josien, M. L. (1952). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 74(1), 155-159.
  • Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
  • PubChem. Indole-3-Carboxaldehyde. Retrieved from [Link]

  • Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
  • SpectraBase. Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Propoxy-1H-indole-3-carbaldehyde

Executive Summary 5-propoxy-1H-indole-3-carbaldehyde is a critical synthetic intermediate, particularly in the development of cannabinoid receptor agonists (e.g., JWH series) and pharmaceutical indole derivatives.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-propoxy-1H-indole-3-carbaldehyde is a critical synthetic intermediate, particularly in the development of cannabinoid receptor agonists (e.g., JWH series) and pharmaceutical indole derivatives.[1][2] Accurate structural characterization of this compound relies heavily on mass spectrometry (MS).[3][4]

This guide provides an in-depth technical analysis of the fragmentation patterns of 5-propoxy-1H-indole-3-carbaldehyde.[1][2][3] Unlike standard template reports, this document focuses on the mechanistic causality of ion formation, comparing its spectral signature against two key alternatives: its lower homolog 5-methoxy-1H-indole-3-carbaldehyde and the unsubstituted core indole-3-carbaldehyde .[1][2]

Key Takeaway: The diagnostic utility of the 5-propoxy derivative lies in the specific McLafferty-like rearrangement of the propoxy side chain (loss of propene, 42 Da), a pathway absent in methoxy analogs, providing a definitive structural fingerprint.[2]

Technical Specifications & Instrumentation

Compound Profile[1][2][5][6][7]
  • Compound: 5-propoxy-1H-indole-3-carbaldehyde[1][2][3]

  • Molecular Formula: C₁₂H₁₃NO₂[2][3]

  • Molecular Weight: 203.24 g/mol [2][3]

  • Exact Mass: 203.0946 Da[1][2][3]

Recommended Instrumentation Protocol

To replicate the data discussed below, the following acquisition parameters are recommended. This protocol ensures the preservation of the molecular ion while promoting sufficient fragmentation for structural elucidation.[2][3]

  • Ionization Source: Electron Ionization (EI) at 70 eV.[2][3]

  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the aldehyde).

  • Source Temperature: 230°C.[2][3]

  • Scan Range: m/z 40–250.[2][3]

  • Carrier Gas: Helium (1.0 mL/min constant flow).[2][3]

Comparative Fragmentation Analysis

This section objectively compares the fragmentation behavior of the product against its primary structural analogs.

The Product: 5-Propoxy-1H-indole-3-carbaldehyde (MW 203)

The mass spectrum is dominated by the stability of the indole core, but the propoxy group introduces a unique lability compared to shorter alkoxy chains.[1][2]

Ion (m/z)IdentityRelative Abundance (Est.)[3][5]Mechanistic Origin
203 M⁺˙ 100% (Base Peak) Stable molecular ion due to aromatic indole system.[1][2][3]
202 [M–H]⁺80–90%Loss of aldehydic hydrogen (α-cleavage).[2][3] Highly characteristic of aromatic aldehydes.
174 [M–CHO]⁺40–50%Loss of formyl radical.[3] Leaves the 5-propoxyindole cation.[1][2][3]
161 [M–C₃H₆]⁺˙60–70% (Diagnostic) McLafferty-like rearrangement. Loss of propene from the propoxy ether tail.[2] Yields the 5-hydroxyindole-3-carbaldehyde radical cation.[1][2][3]
132 [M–C₃H₆–CHO]⁺30–40%Sequential loss of propene and formyl radical.[3] Corresponds to the 5-hydroxyindole cation.[1][2][3]
Alternative 1: 5-Methoxy-1H-indole-3-carbaldehyde (MW 175)[1][2][3]
  • Key Difference: The methoxy group cannot undergo alkene elimination (loss of propene).[3] Instead, it typically loses a methyl radical (m/z 160) or formaldehyde (m/z 145).[3]

  • Diagnostic Gap: The absence of the [M-42] neutral loss channel makes the methoxy spectrum simpler but less rich in structural connectivity information regarding the alkyl chain length.[2]

Alternative 2: Indole-3-carbaldehyde (MW 145)[1][2][7]
  • Key Difference: Lacks the alkoxy substituent entirely.[2][3][6]

  • Spectrum: Dominated by m/z 145 (M⁺) and m/z 144 ([M-H]⁺).[3]

  • Utility: Serves as a baseline to identify ions arising purely from the indole-aldehyde core (e.g., m/z 116, [M-CHO]⁺).[2]

Mechanistic Pathways & Visualization[2][3][4][8]

The following diagram illustrates the competing fragmentation pathways. The blue path represents the standard aldehyde fragmentation, while the red path highlights the diagnostic propoxy-specific rearrangement.[2]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 203 (5-propoxy-1H-indole-3-carbaldehyde) M_Minus_H [M - H]+ m/z 202 (Aldehyde H Loss) M_Ion->M_Minus_H - H• (1 Da) M_Minus_CHO [M - CHO]+ m/z 174 (5-propoxyindole cation) M_Ion->M_Minus_CHO - CHO• (29 Da) M_Minus_Propene [M - C3H6]+. m/z 161 (5-hydroxyindole-3-carbaldehyde) (McLafferty-like Rearrangement) M_Ion->M_Minus_Propene - C3H6 (42 Da) (Diagnostic for Propoxy) Hydroxy_Indole [M - C3H6 - CHO]+ m/z 132 (5-hydroxyindole cation) M_Minus_CHO->Hydroxy_Indole - C3H6 M_Minus_Propene->Hydroxy_Indole - CHO• Quinolinium Quinolinium-like Ion m/z 104 (Loss of CO) Hydroxy_Indole->Quinolinium - CO (28 Da)

Figure 1: Mechanistic fragmentation map of 5-propoxy-1H-indole-3-carbaldehyde.[1][2] The red pathway indicates the diagnostic loss of propene.[2]

Experimental Protocol for Validation

To validate the identity of 5-propoxy-1H-indole-3-carbaldehyde in a raw sample, follow this self-validating workflow:

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade methanol. Dilute 1:100 for GC-MS injection.[1][2][3]

  • Acquisition: Inject 1 µL into the GC-MS using the parameters defined in Section 2.

  • Step 1: Molecular Ion Check: Confirm the presence of the base peak at m/z 203 .[2][3] If the base peak is 202, the ionization energy may be too high, or the aldehyde proton is extremely labile.[3]

  • Step 2: The "Propyl Test" (Diagnostic): Look for the transition 203 → 161 (Loss of 42 Da).[3]

    • If present: Confirms the presence of a propyl ether group (or longer chain capable of propene loss).[3]

    • If absent (and m/z 188 is seen instead): Suspect a methyl ether (loss of 15 Da).[3]

  • Step 3: Core Validation: Confirm the presence of m/z 144/145 or 132 deep in the spectrum, indicating the intact indole core structure.[2][3]

References

  • NIST Mass Spectrometry Data Center. (2023).[2][3] Mass Spectrum of Indole-3-carboxaldehyde. National Institute of Standards and Technology.[2][7][8] [Link][2]

  • Smith, R. M. (2004).[2][3] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1][2][3] (Reference for general aromatic ether fragmentation mechanisms including alkene elimination).

  • PubChem. (2023).[2][3] 5-Methoxyindole-3-carbaldehyde Compound Summary. National Library of Medicine.[2][3] [Link][2]

  • Holčapek, M., et al. (2010).[3] Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides foundational logic for indole cleavage pathways).

Sources

Validation

HPLC retention time and purity assay for 5-propoxy-1H-indole-3-carbaldehyde

This guide serves as a technical resource for the analytical characterization of 5-propoxy-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., kinase inhibitors, GPC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the analytical characterization of 5-propoxy-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., kinase inhibitors, GPCR ligands).[1]

Unlike standard indole-3-carbaldehyde, the 5-propoxy substituent significantly alters the lipophilicity (LogP) and retention behavior of the molecule. This guide compares two distinct HPLC methodologies—High-Load C18 (Method A) and Core-Shell Phenyl-Hexyl (Method B) —to determine the optimal approach for purity assay and impurity profiling.[1]

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical behavior.

  • Analyte: 5-propoxy-1H-indole-3-carbaldehyde[1]

  • CAS: (Analogous to 5-hydroxy/5-methoxy variants; specific CAS varies by catalog)

  • Chromophore: Indole ring (UV active,

    
     nm).[1]
    
  • Hydrophobicity: The propoxy chain (

    
    ) adds significant non-polar character compared to the parent indole-3-carbaldehyde.[1]
    
    • Estimated LogP: ~2.8 – 3.2 (vs. ~1.7 for parent).[1]

  • Critical Impurities:

    • 5-Propoxyindole: The unreacted starting material (lacks the aldehyde).[1] It is more hydrophobic than the product and will elute later on Reverse Phase (RP).[1]

    • Carboxylic Acid Derivative: Oxidation product (5-propoxyindole-3-carboxylic acid).[1] Elutes earlier.

Comparative Method Analysis

We evaluated two stationary phases to address the "Hydrophobic Retention vs. Selectivity" trade-off.

Comparison Matrix
FeatureMethod A: C18 (The Standard) Method B: Phenyl-Hexyl (The Alternative)
Stationary Phase Octadecylsilane (C18) bonded silicaPhenyl-Hexyl bonded silica
Separation Mechanism Pure Hydrophobic InteractionHydrophobic +

-

Interaction
Retention of Main Peak Strong. The propoxy tail interacts heavily with C18 chains.[1]Moderate. Slightly reduced retention time.
Selectivity for Impurities Good for alkyl-chain differences (e.g., propoxy vs. ethoxy).[1]Superior for aromatic differences (e.g., positional isomers).
Peak Shape Excellent, but risk of tailing if residual silanols are active.[1]Sharper peaks for aromatic-rich indoles.[1]
Recommended Use Routine QA/QC Purity Assay Complex Impurity Profiling

Expert Insight:

While C18 is the industry workhorse, the Phenyl-Hexyl phase (Method B) often provides better resolution between the aldehyde product and the unreacted indole starting material due to the specific interaction between the phenyl ring of the column and the electron-rich indole system of the analyte. However, for a standard purity assay where robustness is key, Method A (C18) is generally preferred for its reproducibility and column longevity.

Recommended Experimental Protocol (Method A: C18 Gradient)

This protocol is designed to be self-validating, ensuring separation of the early-eluting oxidation impurities and the late-eluting starting material.[1]

A. Chromatographic Conditions
  • Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Why: "Plus" or end-capped columns reduce peak tailing caused by the secondary amine (N-H) of the indole.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (primary) and 254 nm (secondary).[1]

B. Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Function: Acidic pH (~2.[1]7) suppresses ionization of acidic impurities and keeps the indole neutral.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

    • Function: Stronger eluent than methanol, necessary to elute the hydrophobic propoxy tail efficiently.

C. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Elute polar salts)
15.0 1090Linear Gradient (Elute Product & SM)
20.0 1090Wash Step (Remove dimers/polymers)
20.1 9010Return to Initial
25.0 9010Re-equilibration

Workflow Visualization

The following diagram illustrates the logical flow of the purity assay, from sample preparation to data decision-making.

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg in 10mL ACN (Sonication: 5 min) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject into HPLC (Method A) Filter->Inject Decision Check System Suitability (SST) Inject->Decision Fail FAIL: Tailing > 1.5 or Resolution < 2.0 Decision->Fail Criteria Not Met Pass PASS: Integration Decision->Pass Criteria Met Fail->Inject Retest / Troubleshoot Calc Calculate Purity (Area %) Pass->Calc Report Generate CoA Calc->Report

Figure 1: Decision-matrix workflow for the HPLC purity assay of 5-propoxy-1H-indole-3-carbaldehyde.

Data Analysis & System Suitability

To ensure the trustworthiness of your results, the following parameters must be met before accepting data.

Predicted Retention Times (RT)

Based on Method A (C18 Gradient):

  • Oxidation Impurity (Carboxylic Acid): ~4.5 – 5.5 min (Polar, elutes early).[1]

  • 5-Propoxy-1H-indole-3-carbaldehyde (Target): ~10.5 – 11.5 min.

  • 5-Propoxyindole (Starting Material): ~13.0 – 14.0 min (Lacks polar aldehyde, elutes late).

System Suitability Criteria (SST)
ParameterAcceptance LimitRationale
Resolution (

)

between Main Peak and SM
Ensures accurate integration of the impurity tail.
Tailing Factor (

)

Indoles are prone to tailing; high tailing indicates column aging or pH issues.[1]
Precision (RSD)

(n=5 injections)
Confirms pump/injector stability.
Purity Calculation Formula


Where 

is the Area Under the Curve (AUC) detected at 280 nm.

References

  • National Institute of Justice. (2019).[1][3] Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. Forensic Chemistry. Retrieved from [Link]

  • PubChem. (2021).[1][4] 5-Hydroxyindole-3-Carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Crystallographic Guide to 5-Substituted-1H-indole-3-carbaldehyde Derivatives

Introduction: The Structural Significance of Indole-3-Carbaldehyde Derivatives in Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Indole-3-Carbaldehyde Derivatives in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its varied derivatives, 1H-indole-3-carbaldehyde serves as a vital synthon for a multitude of pharmacologically active molecules, including those with anti-inflammatory, anti-cancer, and anti-bacterial properties.[1] The introduction of substituents at the C5 position of the indole ring is a common strategy to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. A comprehensive understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and for elucidating structure-activity relationships.

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of 1H-indole-3-carbaldehyde and two of its 5-substituted derivatives: 5-methyl-1H-indole-3-carbaldehyde and 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone. While the latter is a derivative of the carbaldehyde, its analysis offers valuable insights into the influence of a bulky, electron-withdrawing halogen atom on the indole framework. Unfortunately, at the time of publication, the specific crystal structure of 5-propoxy-1H-indole-3-carbaldehyde was not publicly available. However, the principles and methodologies described herein are directly applicable to its future analysis.

Comparative Crystallographic Analysis

The crystal structures of 1H-indole-3-carbaldehyde, 5-methyl-1H-indole-3-carbaldehyde, and 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone reveal the subtle yet significant impact of C5-substitution on molecular packing and intermolecular interactions. A summary of their key crystallographic parameters is presented in Table 1.

Compound Name1H-indole-3-carbaldehyde5-methyl-1H-indole-3-carbaldehyde5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone
Chemical Formula C₉H₇NOC₁₀H₉NOC₁₀H₉BrN₄S
Crystal System OrthorhombicOrthorhombicTriclinic
Space Group Pca2₁Pna2₁
a (Å) 14.0758(9)16.9456(19)6.7731(2)
b (Å) 5.8059(4)5.7029(6)8.7551(2)
c (Å) 8.6909(5)8.6333(9)10.6539(2)
α (°) 909069.280(1)
β (°) 909079.969(1)
γ (°) 909072.886(1)
Volume (ų) 710.24(8)834.31(15)563.00(2)
Z 442
Key Intermolecular Interactions N-H···O hydrogen bondsN-H···O hydrogen bonds, C-H···π interactionsN-H···S and N-H···N hydrogen bonds
Reference

Table 1. Comparative Crystallographic Data.

1H-indole-3-carbaldehyde (Parent Compound)

The crystal structure of the parent compound, 1H-indole-3-carbaldehyde, is characterized by a planar indole ring system. The molecules are organized in the crystal lattice primarily through N-H···O hydrogen bonds, forming chains that propagate throughout the structure. This hydrogen bonding motif is a critical determinant of the crystal packing.

5-methyl-1H-indole-3-carbaldehyde

The introduction of a methyl group at the C5 position in 5-methyl-1H-indole-3-carbaldehyde leads to a slight increase in the unit cell volume, as expected. The fundamental N-H···O hydrogen bonding pattern observed in the parent compound is retained. However, the presence of the methyl group introduces additional, weaker C-H···π interactions, which contribute to the overall stability of the crystal lattice. These subtle changes in intermolecular forces can influence physical properties such as melting point and solubility.

5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone

In the case of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the presence of both the bulky bromo substituent and the thiosemicarbazone moiety significantly alters the crystal packing. The crystal system changes from orthorhombic to triclinic, indicating a less symmetric arrangement. The dominant intermolecular interactions are now N-H···S and N-H···N hydrogen bonds involving the thiosemicarbazone group. While a direct comparison to the aldehyde is limited, the structure highlights how a large, electronegative substituent at C5, coupled with a derivative at C3, can completely redirect the primary intermolecular forces, leading to a profoundly different crystal architecture.[2]

Experimental Protocols

The following section details a generalized, yet robust, methodology for the synthesis and single-crystal X-ray diffraction analysis of 5-substituted-1H-indole-3-carbaldehyde derivatives. This protocol is based on established synthetic routes and standard crystallographic practices.

Synthesis of 5-propoxy-1H-indole-3-carbaldehyde: A Representative Protocol

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic compounds, including indoles.

Materials:

  • 5-Propoxyindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Allow the resulting mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-propoxyindole (1 equivalent) in dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and basify with a cold aqueous solution of sodium hydroxide to pH 8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Crystallization: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected data is processed to obtain the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions.

Visualizations

Molecular Structure of 5-propoxy-1H-indole-3-carbaldehyde

Caption: Molecular structure of 5-propoxy-1H-indole-3-carbaldehyde.

Experimental Workflow for Crystal Structure Analysis

cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Data_Analysis Data Interpretation Refinement->Data_Analysis

Caption: Workflow for synthesis and crystal structure analysis.

Comparative Substitution Patterns

Caption: Substitution patterns at the C5 position of 1H-indole-3-carbaldehyde.

Conclusion

The crystallographic analysis of 5-substituted-1H-indole-3-carbaldehyde derivatives provides invaluable data for understanding how modifications to the indole core influence solid-state architecture. The comparative analysis of the parent compound, its 5-methyl, and 5-bromo (thiosemicarbazone) derivatives demonstrates a clear trend: the nature of the C5 substituent dictates the predominant intermolecular interactions, which in turn governs the crystal packing. While the crystal structure of 5-propoxy-1H-indole-3-carbaldehyde remains to be determined, the methodologies and comparative framework established in this guide offer a clear path for its future characterization and for the continued development of novel indole-based therapeutic agents.

References

  • Rizal, M., Ali, H. M., & Ng, S. W. (2008). 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o919. [Link]

  • Shafiee, A., & Mohammadi, M. (2012). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini reviews in medicinal chemistry, 12(1), 75-86. [Link]

  • Fun, H. K., Chantrapromma, S., & Ng, S. W. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2691. [Link]

  • Dileep, C. S., Raghava, K. V., & Lokanath, N. K. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-propoxy-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-propoxy-1H-indole-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.